REACTION_CXSMILES
|
[CH3:1][C:2]1[C:7]([N+:8]([O-:10])=[O:9])=[CH:6][CH:5]=[CH:4][N:3]=1.[Se](=O)=[O:12]>O1CCOCC1>[N+:8]([C:7]1[C:2]([CH:1]=[O:12])=[N:3][CH:4]=[CH:5][CH:6]=1)([O-:10])=[O:9]
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Name
|
|
Quantity
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24 g
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Type
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reactant
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Smiles
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CC1=NC=CC=C1[N+](=O)[O-]
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Name
|
|
Quantity
|
500 mL
|
Type
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solvent
|
Smiles
|
O1CCOCC1
|
Name
|
|
Quantity
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23 g
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Type
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reactant
|
Smiles
|
[Se](=O)=O
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Control Type
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AMBIENT
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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TEMPERATURE
|
Details
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the mixture was heated
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Type
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TEMPERATURE
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Details
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under reflux for 16 h
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Duration
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16 h
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Type
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CUSTOM
|
Details
|
After completion of reaction
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Type
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FILTRATION
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Details
|
filtered through Celite™
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Type
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CONCENTRATION
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Details
|
the filtrate was concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
to give thick oily mass
|
Type
|
CUSTOM
|
Details
|
The oily mass was purified by silical gel column chromatography
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Name
|
|
Type
|
product
|
Smiles
|
[N+](=O)([O-])C=1C(=NC=CC1)C=O
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Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |